Brompheniramine maleate

Catalog No.
S522150
CAS No.
980-71-2
M.F
C20H23BrN2O4
M. Wt
435.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Brompheniramine maleate

CAS Number

980-71-2

Product Name

Brompheniramine maleate

IUPAC Name

3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine;(E)-but-2-enedioic acid

Molecular Formula

C20H23BrN2O4

Molecular Weight

435.3 g/mol

InChI

InChI=1S/C16H19BrN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI Key

SRGKFVAASLQVBO-WLHGVMLRSA-N

SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Synonyms

Brompheniramine, Brompheniramine Maleate, Brompheniramine Maleate (1:1), Chlorphed, Dimetane, Dimetane Ten, Dimetane-Ten, Dimetapp Allergy, Maleate, Brompheniramine, Oraminic 2, Oraminic-2, p Bromdylamine, p-Bromdylamine, para Bromdylamine, para-Bromdylamine

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2.C(=C/C(=O)O)\C(=O)O

Understanding Histamine Action:

Brompheniramine maleate acts by blocking histamine receptors. Histamine is a chemical released by the body during an allergic reaction, causing allergy symptoms like runny nose, sneezing, and itchy eyes. Research using brompheniramine helps scientists understand the mechanisms of histamine action and allergic responses Source: [Histamine Receptors in Human Diseases].

Development of New Antihistamines:

The mechanism of brompheniramine's action serves as a model for designing new antihistamine medications. By studying how brompheniramine interacts with histamine receptors, researchers can develop more targeted and effective medications with fewer side effects Source: [Development of Histamine H1-Receptor Antagonists: ].

Investigating Anti-inflammatory Properties:

Some research suggests that brompheniramine might have anti-inflammatory properties beyond its antihistamine effects. Studies are ongoing to determine if this medication can play a role in managing inflammatory conditions Source: [Inhibitory Effects of Antihistamines on Lipopolysaccharide-Induced Inflammatory Responses in RAW 264.7 Macrophage Cells: ].

Brompheniramine maleate is a first-generation antihistamine primarily used for the symptomatic relief of allergic conditions such as allergic rhinitis and conjunctivitis. Its chemical structure can be described as 2-pyridinepropanamine, N,N-dimethyl-4-bromophenyl, maleate (1:1) salt. This compound acts as a histamine H1 receptor antagonist, effectively blocking the action of histamine, which is responsible for allergic symptoms like runny nose, itchy eyes, and sneezing. Brompheniramine maleate also exhibits anticholinergic properties, leading to drying effects on mucous membranes and sedation .

Brompheniramine works by blocking histamine H1 receptors. Histamine is a chemical released by the body during allergic reactions, triggering symptoms like runny nose, sneezing, and itchy eyes []. By binding to these receptors, brompheniramine prevents histamine from exerting its effects, providing temporary relief from allergy symptoms [].

Toxicity

Brompheniramine can cause drowsiness, dizziness, dry mouth, and other side effects []. In high doses, it can be toxic, particularly for children [].

Flammability

Brompheniramine is not classified as flammable [].

Reactivity

No significant reactivity hazards are reported for brompheniramine under normal conditions [].

Data

For specific data on toxicity levels, refer to safety data sheets (SDS) provided by chemical suppliers.

Safety Precautions

It is crucial to follow recommended dosages and consult a healthcare professional before using brompheniramine, especially if pregnant, breastfeeding, or taking other medications [].

Typical of antihistamines. Its primary reaction involves binding to H1 receptors, preventing histamine from exerting its effects. The compound is metabolized in the liver through cytochrome P450 enzymes, leading to various metabolites that are excreted via urine. The elimination half-life of brompheniramine maleate is approximately 24.9 hours, indicating a prolonged action in the body .

Brompheniramine maleate is known for its significant biological activities:

  • Histamine Antagonism: It effectively blocks H1 receptors, reducing allergic responses.
  • Anticholinergic Effects: These include sedation and dryness of mouth and throat, which can limit its use in certain populations.
  • Sedative Properties: As a first-generation antihistamine, it crosses the blood-brain barrier, resulting in drowsiness and sedation .

The synthesis of brompheniramine maleate typically involves:

  • Formation of Brompheniramine: This starts with the reaction of 4-bromobenzyl chloride with dimethylaminopropylamine.
  • Salt Formation: The resulting brompheniramine is then reacted with maleic acid to form brompheniramine maleate.
  • Purification: The product is purified through recrystallization or chromatography to achieve the desired purity for pharmaceutical use .

Brompheniramine maleate is widely used in:

  • Allergy Treatment: It alleviates symptoms associated with allergic rhinitis and conjunctivitis.
  • Common Cold Relief: It provides symptomatic relief for cold-related symptoms.
  • Combination Therapies: Often combined with other medications like dextromethorphan and pseudoephedrine to enhance therapeutic effects .

Interactions with other drugs can significantly affect the efficacy and safety profile of brompheniramine maleate:

  • CNS Depressants: Concurrent use with other sedatives can enhance drowsiness.
  • Monoamine Oxidase Inhibitors: These can increase the risk of hypertensive crises when combined with brompheniramine.
  • Anticholinergic Drugs: Increased anticholinergic side effects may occur when used together .

Brompheniramine maleate belongs to a class of compounds known as alkylamines. Here are some similar compounds:

Compound NameChemical StructureKey Differences
ChlorpheniramineSimilar structure with chlorineChlorine atom instead of bromine
DexchlorpheniramineDextrorotary isomer of chlorpheniramineMore potent H1 antagonist
DiphenhydramineContains two phenyl groupsStronger sedative effects
TriprolidineHas a piperidine ringLonger duration of action
PheniramineParent compound without halogenLess potent than brompheniramine

Brompheniramine's uniqueness lies in its specific halogenation (bromine) which influences its pharmacological profile compared to others in the class. Its sedative properties and anticholinergic effects are also more pronounced than some alternatives .

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

434.08412 g/mol

Monoisotopic Mass

434.08412 g/mol

Heavy Atom Count

27

Appearance

Assay:≥95%A crystalline solid

UNII

IXA7C9ZN03

Related CAS

86-22-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Brompheniramine Maleate is the maleate salt form of brompheniramine, an alkylamine derivative and a histamine antagonist with anticholinergic and sedative properties. Brompheniramine maleate competes with histamine for the H1 receptor. This diminishes the actions of histamine on effector cells and decreases the histamine-mediated symptoms of allergic reaction such as bronchoconstriction, vasodilation, increased capillary permeability and spasmodic contractions of gastrointestinal smooth muscle.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Irritant

Irritant

Other CAS

980-71-2

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

2-Pyridinepropanamine, .gamma.-(4-bromophenyl)-N,N-dimethyl-, (2Z)-2-butenedioate (1:1): INACTIVE

Dates

Modify: 2023-09-13

Cusack, B., Nelson, A., and Richelson, E. Binding of antidepressants to human brain receptors: Focus on newer generation compounds. Psychopharmacology (Berl.) 114(4), 559-565 (1994).

Högberg, T., Ulff, B., Renyi, A.L., et al. Synthesis of pyridylallylamines related to zimelidine and their inhibition of neuronal monoamine uptake. J. Med. Chem. 24(12), 1499-1507 (1981).

Simons FE, Frith EM, Simons KJ (December 1982). "The pharmacokinetics and antihistaminic effects of brompheniramine". The Journal of Allergy and Clinical Immunology. 70 (6): 458–64. doi:10.1016/0091-6749(82)90009-4. PMID 6128358.

Sweetman, Sean C., ed. (2005). Martindale: the complete drug reference (34th ed.). London: Pharmaceutical Press. p. 569–70. ISBN 0-85369-550-4. OCLC 56903116.

Fischer, Jnos; Ganellin, C. Robin (2006). Analogue-based Drug Discovery. John Wiley & Sons. p. 546. ISBN 9783527607495.

Salahudeen MJ; Duffull SB; Nishtala PS; et al. (2015-03-25). "Anticholinergic burden quantified by anticholinergic risk scales and adverse outcomes in older people: a systematic review". BMC Geriatrics. 15 (31): 31. doi:10.1186/s12877-015-0029-9. PMC 4377853. PMID 25879993.

Troy, David B.; Beringer, Paul (2006). Remington: The Science and Practice of Pharmacy. Lippincott Williams & Wilkins. pp. 1546–8. ISBN 9780781746731.

L.A. Walter, U.S. Patent 3,061,517 (1962)

L.A. Walter, U.S. Patent 3,030,371 (1962)

Barondes, Samuel H. (2003). Better Than Prozac. New York: Oxford University Press. pp. 39–40. ISBN 0-19-515130-5.

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